molecular formula C22H19N3O5S B2899500 N-(3-methyl-4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide CAS No. 922063-06-7

N-(3-methyl-4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide

Katalognummer B2899500
CAS-Nummer: 922063-06-7
Molekulargewicht: 437.47
InChI-Schlüssel: NIHWTVPILOCFCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound can be determined by various spectroscopic methods, including NMR . The exact structure would depend on the arrangement of atoms and the presence of functional groups in the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 451.5. Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally or found in specialized chemical databases.

Wissenschaftliche Forschungsanwendungen

Antidepressant and Anti-estrogenic Properties

Dibenzo[b,f][1,4]oxazepin compounds have been associated with antidepressant and anti-estrogenic activities. This suggests that our compound could be explored for its potential use in treating mood disorders and hormonal imbalances .

Analgesic and Anti-inflammatory Activities

These compounds also exhibit analgesic (pain-relieving) and anti-inflammatory properties, indicating possible research applications in pain management and inflammation control .

Antipsychotic Effects

With antipsychotic properties noted in related structures, there’s potential for this compound to be studied for use in managing psychiatric conditions such as schizophrenia .

Cardiovascular Disease Treatment

Related scaffolds like tetrahydrobenzo[b]azepines are found in medications treating cardiovascular diseases. This implies that our compound may have applications in cardiovascular research and drug development .

Antioxidant Properties

The antioxidant capabilities of dibenzo[b,f][1,4]oxazepin compounds suggest that they could be valuable in research focused on oxidative stress and related diseases .

Antimycobacterial and Antidiabetic Activities

These compounds have shown antimycobacterial activities against bacteria like Mycobacterium tuberculosis and antidiabetic effects, which could be significant for infectious disease research and diabetes treatment .

Antitumor and Anti-apoptosis Properties

There is evidence of antitumor activities and anti-apoptosis (preventing cell death) properties, making them interesting candidates for cancer research and therapy .

Agonistic Activity on Human Receptors

Dibenzazepine derivatives are potent activators of human receptors like the transient receptor potential ankyrin 1 receptor, which plays a role as a biological sensor. This suggests potential research applications in sensory biology and pharmacology .

Each of these applications provides a unique avenue for scientific exploration with the compound . Further research could uncover more specific uses within these broad categories.

MDPI - Molecules Springer - Synthesis and Biological Studies Springer - Agonistic Activity Assessment

Zukünftige Richtungen

The future directions for research on this compound could include further exploration of its potential applications in the treatment of central nervous system disorders , as well as investigation of its physical and chemical properties and safety profile. It may also be of interest to develop more efficient synthesis methods for this compound .

Eigenschaften

IUPAC Name

N-[3-methyl-4-[(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S/c1-13-11-15(23-14(2)26)8-10-21(13)31(28,29)25-16-7-9-19-17(12-16)22(27)24-18-5-3-4-6-20(18)30-19/h3-12,25H,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHWTVPILOCFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.